1-azaspiro[4.5]decan-8-ol hydrochloride
Description
1-Azaspiro[4.5]decan-8-ol hydrochloride is a spirocyclic amine derivative characterized by a bicyclic structure comprising a piperidine ring fused to a cyclohexane ring via a shared carbon atom (spiro center). The compound features a hydroxyl group at the 8-position and exists as a hydrochloride salt to enhance solubility and stability. Key physicochemical properties include:
- Molecular formula: C₉H₁₈ClNO
- Molar mass: 191.7 g/mol
- Stereochemistry: The (5s,8r) configuration is explicitly noted for the cis isomer .
This compound is synthesized via multi-step organic reactions, often involving cyclization strategies or functional group modifications of preformed spirocyclic intermediates. For example, derivatives of 1-azaspiro[4.5]decane are frequently synthesized using transition metal-mediated cyclization or radical ipso-cyclization pathways .
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-azaspiro[4.5]decan-8-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c11-8-2-5-9(6-3-8)4-1-7-10-9;/h8,10-11H,1-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFKGUWMCWRDNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(CC2)O)NC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-azaspiro[4.5]decan-8-ol hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoro compounds . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Azaspiro[4.5]decan-8-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
1-Azaspiro[4.5]decan-8-ol hydrochloride has several notable applications:
Medicinal Chemistry
- Therapeutic Potential : The compound has been investigated for its potential as an analgesic and anti-inflammatory agent. Preliminary studies suggest it may interact with specific receptors involved in pain modulation, such as muscarinic receptors, which play a role in cognitive functions and neuropharmacology .
Antimicrobial Activity
- Case Study : A study evaluated the efficacy of 1-azaspiro[4.5]decan-8-ol hydrochloride against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated significant antimicrobial activity at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antibiotic development .
Antitumor Activity
- Research Findings : Investigations into the antitumor properties of derivatives of 1-azaspiro[4.5]decan-8-ol hydrochloride have shown promising results against different cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancers. The compounds exhibited cytotoxic effects comparable to established chemotherapeutic agents .
Comparative Studies
A comparative analysis of 1-azaspiro[4.5]decan-8-ol hydrochloride with other similar compounds reveals its unique properties:
| Compound Name | Antimicrobial Activity | Antitumor Activity | Mechanism of Action |
|---|---|---|---|
| 1-Azaspiro[4.5]decan-8-ol HCl | Significant | Promising | Muscarinic receptor modulation |
| 8-Methyl-2-oxa-8-azaspiro[4.5]decane | Moderate | Effective | Inhibition of inflammatory cytokines |
| Gabapentin-lactum | Low | Moderate | NMDA receptor antagonism |
Mechanism of Action
The mechanism of action of 1-azaspiro[4.5]decan-8-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variants in the 1-Azaspiro[4.5]decane Family
Functional Group Modifications
- 8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride: Replaces the hydroxyl group with an amino group at position 8 and introduces a ketone at position 2.
1-Azaspiro[4.5]decane-2-carboxylic acid hydrochloride :
Heteroatom Substitutions
- 1-Oxa-8-azaspiro[4.5]decan-3-ol hydrochloride: Replaces a carbon atom in the cyclohexane ring with oxygen, forming an oxolane ring.
Ring Size Variations
- 1-Azaspiro[5.5]undecane derivatives :
Pharmacological and Physicochemical Properties
- Hydrogen Bonding : The hydroxyl group in 1-azaspiro[4.5]decan-8-ol hydrochloride enhances interactions with biological targets (e.g., enzymes or receptors) compared to halogenated or alkylated variants .
- Solubility: Hydrochloride salts of spirocyclic amines generally exhibit improved aqueous solubility over free bases. For instance, 8-amino derivatives show moderate solubility in polar solvents like DMSO .
- Bioactivity: The 1-azaspiro[4.5]decane core is critical in natural products like (−)-FR901483, which exhibit immunosuppressive and neuroactive properties. Functional group variations modulate target specificity and potency .
Q & A
(Basic) What are the recommended synthetic routes for 1-azaspiro[4.5]decan-8-ol hydrochloride, and how do they differ in efficiency?
Methodological Answer:
Synthesis typically involves spirocyclic ring formation through cyclization or functional group transformations. For example, analogous compounds like 8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride are synthesized via reactions between amines and epoxides, followed by acid hydrolysis . Optimizing reaction conditions (e.g., temperature, catalyst use) can improve yields. A comparative study showed that using NaH/THF for deprotonation and CH₃I for methylation achieved a 72% yield in spirocyclic intermediates . Efficiency depends on reagent purity and reaction scalability.
(Basic) How can researchers characterize the structural integrity of 1-azaspiro[4.5]decan-8-ol hydrochloride using spectroscopic methods?
Methodological Answer:
Key techniques include:
- NMR : Analyze sp³-hybridized carbons in the spiro ring (δ 40–60 ppm in ¹³C NMR) and hydroxyl proton signals (broad singlet at δ 1.5–2.5 ppm in ¹H NMR) .
- FT-IR : Identify O–H stretches (3200–3600 cm⁻¹) and N–H bending (1550–1650 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 190.7) and fragmentation patterns .
(Basic) What safety protocols are critical when handling 1-azaspiro[4.5]decan-8-ol hydrochloride in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks; ensure eyewash stations and safety showers are accessible .
- Storage : Keep in sealed, dry containers at 2–8°C to prevent decomposition .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
(Advanced) How can reaction conditions be optimized to maximize yield in spirocyclic compound synthesis?
Methodological Answer:
- Catalyst Screening : Test Brønsted acids (e.g., HCl) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability, while THF improves reaction homogeneity .
- Kinetic Studies : Use HPLC to monitor reaction progress and identify rate-limiting steps. For example, a 12-hour reflux in THF increased conversion rates by 30% compared to room-temperature reactions .
(Advanced) How should researchers address contradictions in reported biological activity data for spirocyclic compounds?
Methodological Answer:
- Meta-Analysis : Compare datasets from PubChem and peer-reviewed studies to identify outliers. For example, discrepancies in enzyme inhibition (e.g., IC₅₀ values) may arise from assay conditions (pH, temperature) .
- Reproducibility Tests : Replicate experiments under standardized protocols (e.g., fixed substrate concentrations) .
- Structural-Activity Relationships (SAR) : Use computational tools (e.g., molecular docking) to correlate substituent effects with activity variations .
(Advanced) What methodologies mitigate solubility challenges of 1-azaspiro[4.5]decan-8-ol hydrochloride in aqueous systems?
Methodological Answer:
- Co-Solvent Systems : Use ethanol/water mixtures (e.g., 30% v/v) to enhance solubility without destabilizing the compound .
- Salt Formation : Convert to a mesylate or citrate salt for improved hydrophilicity .
- Nanoformulation : Encapsulate in liposomes or cyclodextrins to increase bioavailability .
(Advanced) How does 1-azaspiro[4.5]decan-8-ol hydrochloride’s stability vary under thermal or photolytic stress?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Degradation begins at 150°C, with HCl release contributing to mass loss .
- Photostability Testing : Expose to UV light (λ = 254 nm) for 48 hours; HPLC analysis shows <5% degradation in amber glass .
- pH-Dependent Stability : Stable at pH 4–6 (t½ > 30 days) but hydrolyzes rapidly in alkaline conditions (pH > 8) .
(Advanced) What role does the spirocyclic scaffold play in enzyme inhibition studies?
Methodological Answer:
The rigid spiro structure enhances binding affinity to enzyme active sites. For example, analogs like 2,7-diazaspiro[4.5]decane exhibit moderate kinase inhibition due to conformational restriction, which reduces entropy penalties during binding . Computational modeling (e.g., MM/GBSA) quantifies these effects, guiding rational drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
